molecular formula C15H23N3O2 B2723402 N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034525-58-9

N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2723402
CAS No.: 2034525-58-9
M. Wt: 277.368
InChI Key: WTBODHJIGSAZGP-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridin-4-yloxy group: This step usually involves nucleophilic substitution reactions where a pyridine derivative is reacted with a suitable leaving group on the piperidine ring.

    Attachment of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.

    Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-3-(pyridin-3-yloxy)piperidine-1-carboxamide
  • N-(tert-butyl)-3-(pyridin-2-yloxy)piperidine-1-carboxamide
  • N-(tert-butyl)-3-(quinolin-4-yloxy)piperidine-1-carboxamide

Uniqueness

N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide may exhibit unique properties due to the specific positioning of the pyridin-4-yloxy group, which can influence its binding affinity and selectivity towards biological targets compared to its analogs.

Properties

IUPAC Name

N-tert-butyl-3-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)17-14(19)18-10-4-5-13(11-18)20-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBODHJIGSAZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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